2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
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Overview
Description
2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and kinase inhibitory properties .
Preparation Methods
The synthesis of 2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles under specific conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, it can interfere with the cell cycle, leading to the suppression of tumor cell growth and induction of apoptosis . The compound binds to the active site of the kinase, preventing the phosphorylation of target proteins necessary for cell cycle progression .
Comparison with Similar Compounds
2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine can be compared with other pyrrolopyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory properties and used in anticancer research.
Pyrido[2,3-d]pyrimidine: Exhibits similar biological activities but differs in its structural framework and specific applications.
Pyrrolo[2,3-d]pyrimidin-4-ol: Another related compound with potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C10H14N4 |
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Molecular Weight |
190.25 g/mol |
IUPAC Name |
6-methyl-2-propan-2-ylpyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H14N4/c1-6(2)10-12-8-5-14(3)4-7(8)9(11)13-10/h4-6H,1-3H3,(H2,11,12,13) |
InChI Key |
YMPURIKSMWSTAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CN(C=C2C(=N1)N)C |
Origin of Product |
United States |
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